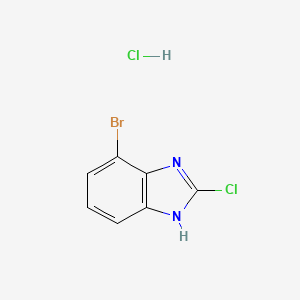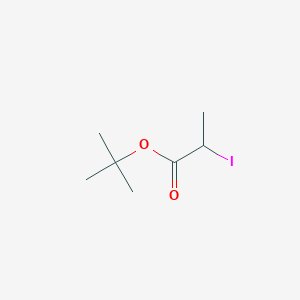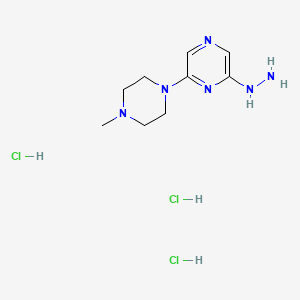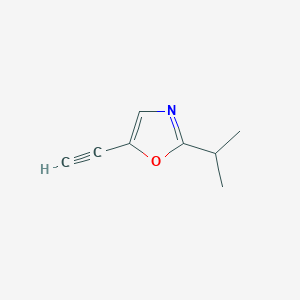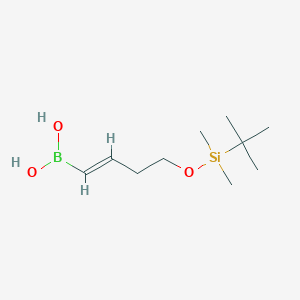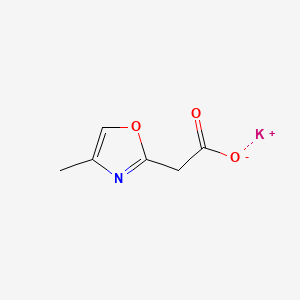
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a potassium ion and a 4-methyl-1,3-oxazol-2-yl group attached to an acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate typically involves the reaction of 4-methyl-1,3-oxazole with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methyl-1,3-oxazole, potassium hydroxide, acetic acid.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature of around 60-80°C.
Procedure: 4-methyl-1,3-oxazole is dissolved in water, and potassium hydroxide is added to the solution. Acetic acid is then slowly added to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the formation of this compound is complete.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The industrial process may also incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
化学反应分析
Types of Reactions
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Oxazole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, leading to modulation of biological activities. The compound’s effects are mediated by its ability to bind to active sites of enzymes, inhibit or activate specific pathways, and alter cellular processes .
相似化合物的比较
Similar Compounds
- 2-(4-methyl-1,3-oxazol-2-yl)acetic acid
- Potassium 2-(1,3-oxazol-5-yl)acetate
- 2-(5-methyl-1,3-oxazol-2-yl)acetic acid
Uniqueness
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the potassium ion enhances its solubility and reactivity compared to other similar compounds .
属性
分子式 |
C6H6KNO3 |
|---|---|
分子量 |
179.21 g/mol |
IUPAC 名称 |
potassium;2-(4-methyl-1,3-oxazol-2-yl)acetate |
InChI |
InChI=1S/C6H7NO3.K/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI 键 |
JBLHZSRIPFNJAH-UHFFFAOYSA-M |
规范 SMILES |
CC1=COC(=N1)CC(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
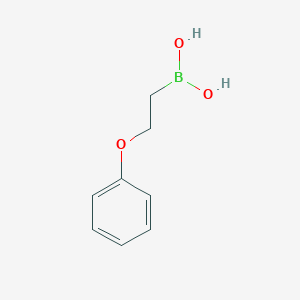
![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)
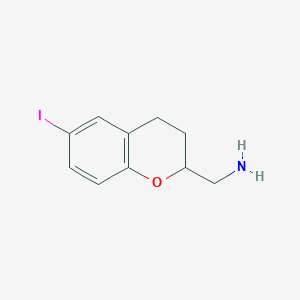
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
![(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)
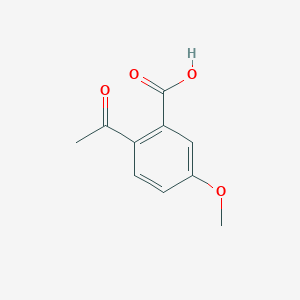
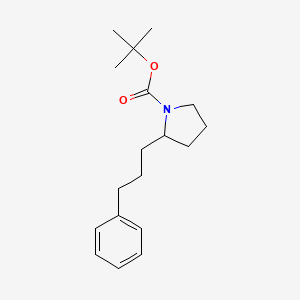
![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
